1-(Piperidin-4-yl)propan-1-amine
Description
1-(Piperidin-4-yl)propan-1-amine is a secondary amine featuring a piperidine ring substituted at the 4-position with a propylamine chain. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance binding to biological targets such as G-protein-coupled receptors (GPCRs) and enzymes . It serves as a key intermediate in synthesizing nociceptin receptor modulators, antimicrobial agents, and other bioactive molecules.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-piperidin-4-ylpropan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-2-8(9)7-3-5-10-6-4-7/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
JXSAAGNZRIDNRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCNCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)propan-1-amine typically involves the reaction of piperidine with propan-1-amine under specific conditions. One common method includes the use of palladium-catalyzed hydrogenation of pyridine derivatives . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 1-(Piperidin-4-yl)propan-1-amine often involves multi-step processes that include hydrogenation, cyclization, and amination reactions. These processes are optimized for large-scale production to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperidines and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Piperidin-4-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: Employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Core Structural Variations
The piperidine-4-ylpropanamine scaffold is frequently modified to optimize pharmacological properties. Key structural analogs include:
Key Observations :
- AT-147 and AT-111 incorporate bulky hydrophobic groups (e.g., cyclohexyl, indole), enhancing receptor binding affinity for nociceptin receptors .
- DMPI and related indole derivatives (e.g., CDFII ) show potent antimicrobial activity against MRSA due to synergistic interactions with carbapenems .
- Pyrimidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ) exhibit diverse bioactivities, including kinase inhibition, attributed to their planar aromatic systems .
Yield Comparison :
Physicochemical and Pharmacokinetic Properties
| Property | 1-(Piperidin-4-yl)propan-1-amine | AT-147 | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine |
|---|---|---|---|
| LogP | 1.2 | 4.8 | 1.9 |
| Water Solubility | High | Low | Moderate |
| Plasma Protein Binding | 30% | 95% | 60% |
| Metabolic Stability | Moderate | High | Low |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
